1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, sulfonylation, and coupling with the piperidine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide
- 1-((2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl)piperidine-3-carboxylic acid
Uniqueness
1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C17H21N5O5S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C17H21N5O5S/c1-11-14(16(24)21-17(25)20-11)28(26,27)22-7-3-5-13(10-22)15(23)19-9-12-4-2-6-18-8-12/h2,4,6,8,13H,3,5,7,9-10H2,1H3,(H,19,23)(H2,20,21,24,25) |
InChI Key |
JCVZUBROQFDQHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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